molecular formula C10H11BrO2 B13871678 6-Bromo-4-allyl-2-methoxyphenol CAS No. 5746-37-2

6-Bromo-4-allyl-2-methoxyphenol

Cat. No.: B13871678
CAS No.: 5746-37-2
M. Wt: 243.10 g/mol
InChI Key: AYRWJRKOFLFEHI-UHFFFAOYSA-N
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Description

6-Bromo-4-allyl-2-methoxyphenol is a brominated derivative of eugenol, a naturally occurring phenolic compound found in essential oils such as clove oil. This compound is of interest due to its potential biological activities and its utility in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-allyl-2-methoxyphenol typically involves the bromination of eugenol. Eugenol (4-allyl-2-methoxyphenol) can be brominated using bromine in an organic solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-allyl-2-methoxyphenol can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The bromine atom can be replaced by hydrogen through reduction reactions.

    Substitution: The bromine atom can be substituted by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Products include 6-bromo-4-allyl-2-methoxybenzoic acid.

    Reduction: Products include 4-allyl-2-methoxyphenol.

    Substitution: Products vary depending on the nucleophile used, such as 6-azido-4-allyl-2-methoxyphenol.

Scientific Research Applications

6-Bromo-4-allyl-2-methoxyphenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The biological activity of 6-Bromo-4-allyl-2-methoxyphenol is thought to be mediated through its interaction with cellular membranes and enzymes. The bromine atom enhances the compound’s ability to penetrate cell membranes, while the phenolic group can interact with various enzymes, potentially inhibiting their activity. This dual action contributes to its antimicrobial and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Eugenol (4-allyl-2-methoxyphenol): The parent compound, known for its antimicrobial and analgesic properties.

    6-Chloro-4-allyl-2-methoxyphenol: A chlorinated derivative with similar biological activities.

    4-Allyl-2-methoxyphenol: Lacks the bromine atom but retains similar chemical reactivity.

Uniqueness

6-Bromo-4-allyl-2-methoxyphenol is unique due to the presence of the bromine atom, which enhances its reactivity and biological activity compared to its non-brominated counterparts

Properties

CAS No.

5746-37-2

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

2-bromo-6-methoxy-4-prop-2-enylphenol

InChI

InChI=1S/C10H11BrO2/c1-3-4-7-5-8(11)10(12)9(6-7)13-2/h3,5-6,12H,1,4H2,2H3

InChI Key

AYRWJRKOFLFEHI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)CC=C)Br)O

Origin of Product

United States

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